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Introduction
Lotiglipron (PF-07081532) is a non-peptide, small molecule glucagon-like peptide-1 receptor

(GLP-1R) agonist that was under development by Pfizer for the treatment of obesity and type 2

diabetes mellitus.[1] As an oral medication, lotiglipron was designed to offer a more

convenient alternative to injectable GLP-1R agonists.[2] The development of lotiglipron was

discontinued in June 2023 due to observations of elevated liver enzymes in participants in

early-stage clinical trials, which could indicate a potential for liver toxicity.[1]

These application notes provide a summary of the publicly available information regarding the

oral formulation development of lotiglipron, including its mechanism of action,

physicochemical properties, and clinical findings up to the point of its discontinuation. This

information can be valuable for researchers and scientists in the field of drug development,

offering insights into the challenges and considerations in creating oral formulations for this

class of drugs.

Mechanism of Action
Lotiglipron is an agonist of the GLP-1 receptor, a G protein-coupled receptor involved in the

regulation of blood sugar.[3] The binding of lotiglipron to the GLP-1R activates intracellular
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signaling pathways that lead to several physiological effects beneficial for glycemic control and

weight management.[3] These effects include:

Enhanced glucose-stimulated insulin secretion from pancreatic beta cells.

Reduced secretion of glucagon from pancreatic alpha cells.

Delayed gastric emptying, which slows the absorption of glucose from the gut.

Promotion of satiety, leading to reduced food intake.

The primary signaling pathway activated by the GLP-1 receptor is the Gs G-protein pathway,

which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A

(PKA), leading to the downstream effects on insulin secretion and glucose metabolism.

Physicochemical Properties
A summary of the known physicochemical properties of Lotiglipron is provided in the table

below.

Property Value Reference

Molecular Formula C31H31ClN4O5

Molecular Weight 575.05 g/mol

Appearance White to off-white solid

Solubility

DMSO: Slightly soluble (0.1-1

mg/ml), Ethanol: Slightly

soluble (0.1-1 mg/ml)

CAS Number 2401892-75-7

Clinical Development and Discontinuation
Lotiglipron underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and efficacy.
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Efficacy: In a Phase 2 study (NCT05579977), lotiglipron demonstrated dose-dependent

reductions in glycated hemoglobin (HbA1c) and body weight in participants with type 2

diabetes and obesity.

HbA1c Reduction (Type 2 Diabetes Cohort): At week 16, the least squares mean decrease in

HbA1c was up to -1.44% for the 80 mg dose, compared to -0.07% for placebo.

Body Weight Reduction (Obesity Cohort): At week 20, the decrease in body weight was up to

-7.47% for the 200 mg dose (with a five-step titration), compared to -1.84% for placebo.

A summary of the efficacy data from the Phase 2 study is presented below.

Cohort
Treatment
Group

N
Primary
Endpoint

Result
(Least
Squares
Mean
Change
from
Baseline)

90%
Confidence
Interval

Type 2

Diabetes

Lotiglipron 80

mg

512 (total in

cohort)

Change in

HbA1c at

Week 16

-1.44% (-1.63, -1.26)

Placebo -0.07% (-0.25, 0.11)

Obesity

Lotiglipron

200 mg (5-

step titration)

389 (total in

cohort)

Change in

Body Weight

at Week 20

-7.47% (-8.50, -6.43)

Placebo -1.84% (-2.85, -0.83)

Pharmacokinetics: The pharmacokinetic profile of lotiglipron supported once-daily dosing. A

study in participants with varying degrees of liver impairment (NCT05671653) showed that the

maximum concentration and total amount of lotiglipron in the blood were similar between

individuals with mild to moderate liver impairment and those with normal liver function after a

single 20 mg oral dose.
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Safety and Discontinuation: The clinical development of lotiglipron was terminated due to

elevated levels of liver transaminases (alanine aminotransferase [ALT] and aspartate

aminotransferase [AST]) observed in a subset of participants in Phase 1 drug-drug interaction

studies (NCT05671653 and NCT05788328) and the Phase 2 study (NCT05579977).

In the Phase 2 study, transaminase elevations were observed in 6.6% of participants on

lotiglipron in the type 2 diabetes cohort and 6.0% in the obesity cohort, compared to 1.6%

on placebo in the obesity cohort.

Importantly, none of the participants with elevated liver enzymes reported liver-related

symptoms, and there was no evidence of liver failure.

A retrospective review of preclinical in vitro and in vivo toxicity data did not show any signals

consistent with liver toxicity, suggesting the observed transaminase elevations may be specific

to humans.

Protocols
Representative Protocol for Oral Tablet Formulation
While the exact formulation of the lotiglipron tablets used in clinical trials is not publicly

available, a representative protocol for the development of an oral tablet formulation for a small

molecule drug like lotiglipron is provided below. This is a general guideline and would require

optimization based on the specific properties of the active pharmaceutical ingredient (API).

Objective: To develop a stable and bioavailable immediate-release tablet formulation of

lotiglipron.

Materials:

Lotiglipron (API)

Diluent (e.g., Microcrystalline Cellulose)

Binder (e.g., Povidone)

Disintegrant (e.g., Croscarmellose Sodium)
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Lubricant (e.g., Magnesium Stearate)

Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

Blender (e.g., V-blender)

High-shear granulator

Fluid bed dryer

Tablet press

Hardness tester

Friability tester

Disintegration apparatus

Dissolution testing apparatus

Method (Example: Wet Granulation):

Blending: Blend the API and a portion of the diluent in a V-blender.

Granulation: Transfer the blend to a high-shear granulator and add the binder solution (e.g.,

povidone in purified water) while mixing to form granules.

Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is

reached.

Milling: Mill the dried granules to achieve a uniform particle size distribution.

Final Blending: Add the remaining excipients (disintegrant, lubricant, glidant) to the milled

granules and blend in a V-blender.

Compression: Compress the final blend into tablets using a rotary tablet press.
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In-process Controls: Monitor tablet weight, hardness, thickness, and friability during

compression.

Quality Control Testing: Perform final quality control tests on the compressed tablets,

including appearance, assay, content uniformity, disintegration, and dissolution.

Representative Protocol for a Phase 1, Randomized,
Double-Blind, Placebo-Controlled, Multiple-Ascending-
Dose Study
The following is a representative protocol outline based on the descriptions of the Phase 1

studies for lotiglipron (e.g., NCT04305587, NCT05158244).

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Multiple-Ascending-

Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of

Oral Lotiglipron in Healthy Adult Participants.

Objectives:

Primary: To assess the safety and tolerability of multiple ascending doses of lotiglipron.

Secondary: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of

lotiglipron.

Study Design:

Multiple-ascending dose cohorts.

Each cohort randomized to receive either lotiglipron or placebo.

Double-blinded.

Participant Population:

Healthy adult volunteers.

Specific inclusion and exclusion criteria to be defined.
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Study Procedures:

Screening: Assess eligibility of potential participants.

Randomization: Randomly assign eligible participants to a treatment group within a dose

cohort.

Dosing: Administer the assigned study drug (lotiglipron or placebo) orally once daily for a

specified duration (e.g., 28 or 42 days).

Safety Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and

clinical laboratory tests (including liver function tests) throughout the study.

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points to

determine the plasma concentrations of lotiglipron and its metabolites.

Pharmacodynamic Assessments: Measure relevant biomarkers (e.g., fasting plasma

glucose, insulin, C-peptide) at specified times.

Follow-up: Conduct a follow-up visit after the last dose of the study drug to monitor for any

delayed adverse events.
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Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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